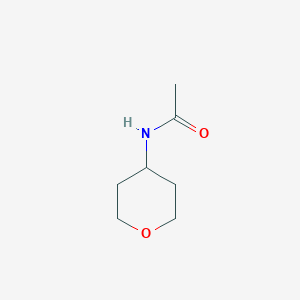

N-(oxan-4-yl)acetamide

Description

N-(oxan-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features an oxane ring, which is a six-membered ring containing one oxygen atom, attached to an acetamide group

Properties

IUPAC Name |

N-(oxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-7-2-4-10-5-3-7/h7H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKCCZYAKVHHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-yl)acetamide typically involves the reaction of oxane derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired acetamide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxan-4-yl acetic acid derivatives.

Reduction: Reduction of this compound can lead to the formation of oxan-4-yl ethylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxan-4-yl acetic acid derivatives.

Reduction: Oxan-4-yl ethylamine.

Substitution: Various substituted oxan-4-yl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(oxan-4-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

N-phenylacetamide: Similar in structure but contains a phenyl group instead of an oxane ring.

N-methylacetamide: Contains a methyl group instead of an oxane ring.

N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure with a tetrahydropyran ring instead of an oxane ring.

Uniqueness: N-(oxan-4-yl)acetamide is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(oxan-4-yl)acetamide, also known as 2-chloro-N-(oxan-4-yl)acetamide, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxane ring structure that contributes to its biological activity. The presence of functional groups such as the acetamide moiety enhances its interaction with various biological targets.

Biological Activity

Antibacterial Properties: Research indicates that this compound exhibits notable antibacterial activity against several pathogens, including Klebsiella pneumoniae. The chloro substitution in the compound enhances its efficacy by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis, leading to bacterial lysis and death .

Cytotoxicity: Preliminary studies suggest that this compound has a favorable cytotoxicity profile, indicating its potential as a therapeutic agent for treating infections or other diseases .

Mechanism of Action: The compound interacts with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. By binding to these proteins, this compound disrupts cell wall synthesis, ultimately leading to cell death .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against Klebsiella pneumoniae | |

| Cytotoxicity | Favorable profiles indicating potential therapeutic use | |

| Mechanism of Action | Interaction with penicillin-binding proteins |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of this compound, researchers found that it exhibited significant activity against various strains of bacteria. The study utilized standard disk diffusion methods to evaluate the zone of inhibition and determined that the compound's effectiveness was comparable to established antibiotics .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cell lines. Using MTT assays, the results indicated that the compound could selectively induce apoptosis in cancer cells while sparing normal cells, showcasing its potential for targeted cancer therapy .

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Contains a nitrophenyl substituent | Enhanced antibacterial activity against specific pathogens |

| N-(4-hydroxyphenyl)-2-chloroacetamide | Hydroxy group instead of oxane | Potentially different biological activities due to hydroxyl substitution |

| 2-Chloro-N-(pyrrolidin-3-yl)acetamide | Pyrrolidine ring instead of oxane | Different pharmacological properties due to ring structure |

The uniqueness of this compound lies in its specific combination of structural features that enhance its biological activity while providing stability in synthetic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.